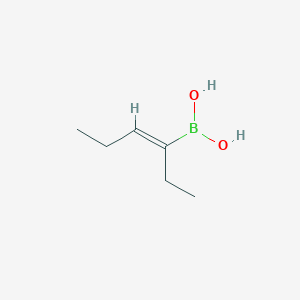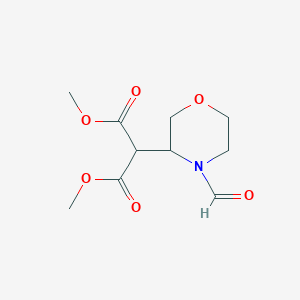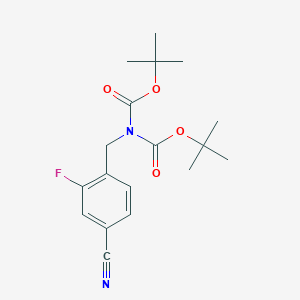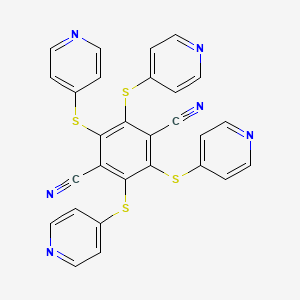
(3Z)-Hex-3-en-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-Hex-3-en-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hexenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-Hex-3-en-3-ylboronic acid typically involves the hydroboration of hex-3-en-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) in an inert atmosphere. The hydroboration step is followed by oxidation using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-Hex-3-en-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hex-3-en-3-ol.
Substitution: Various substituted alkenes or aromatic compounds, depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(3Z)-Hex-3-en-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for boron-containing biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (3Z)-Hex-3-en-3-ylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as oxidative addition, reductive elimination, and transmetalation, depending on the reaction conditions and reagents used. The boronic acid group acts as a versatile functional group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Vinylboronic acid: Another boronic acid used in organic synthesis.
Allylboronic acid: Similar in structure but with an allyl group instead of a hexenyl chain.
Uniqueness
(3Z)-Hex-3-en-3-ylboronic acid is unique due to its specific (3Z)-hexenyl structure, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s ability to participate in a wide range of transformations makes it a valuable tool in synthetic chemistry and related fields.
Eigenschaften
CAS-Nummer |
153748-70-0 |
|---|---|
Molekularformel |
C6H13BO2 |
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
[(Z)-hex-3-en-3-yl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-3-5-6(4-2)7(8)9/h5,8-9H,3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
ZZVOVLLPBNLJRC-AATRIKPKSA-N |
Isomerische SMILES |
B(/C(=C/CC)/CC)(O)O |
Kanonische SMILES |
B(C(=CCC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)


![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)


